Cas no 339016-81-8 (2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile)
![2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile structure](https://ja.kuujia.com/images/noimg.png)
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-(4-CHLOROANILINO)-4-(DIMETHYLAMINO)NICOTINONITRILE
- 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile
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- MDL: MFCD01314711
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7M-051-5G |
2-(4-chloroanilino)-4-(dimethylamino)nicotinonitrile |
339016-81-8 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 7M-051-5MG |
2-(4-chloroanilino)-4-(dimethylamino)nicotinonitrile |
339016-81-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 7M-051-10MG |
2-(4-chloroanilino)-4-(dimethylamino)nicotinonitrile |
339016-81-8 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB300700-500mg |
2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile; . |
339016-81-8 | 500mg |
€678.60 | 2025-02-17 | ||
A2B Chem LLC | AI75733-1mg |
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile |
339016-81-8 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI75733-10mg |
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile |
339016-81-8 | >90% | 10mg |
$240.00 | 2024-04-20 | |
abcr | AB300700-1 g |
2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile; . |
339016-81-8 | 1 g |
€1,312.80 | 2023-07-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00918803-1g |
2-[(4-Chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile |
339016-81-8 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 7M-051-1G |
2-(4-chloroanilino)-4-(dimethylamino)nicotinonitrile |
339016-81-8 | >90% | 1g |
£770.00 | 2025-02-09 | |
abcr | AB300700-1g |
2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile; . |
339016-81-8 | 1g |
€1312.80 | 2025-02-17 |
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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5. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrileに関する追加情報
Introduction to 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile (CAS No. 339016-81-8)
2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile, a compound with the CAS number 339016-81-8, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of a chlorophenyl group, a dimethylamino group, and a nitrile group, contribute to its unique chemical and biological characteristics.
The 4-chlorophenyl moiety in the molecule is known to enhance its binding affinity to various biological targets. This substituent is often employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The chloro group can interact with hydrogen bond donors and acceptors, thereby influencing the compound's solubility and metabolic stability. Additionally, the dimethylamino group provides a basic nitrogen atom that can form hydrogen bonds with acidic residues in biological targets, further enhancing the compound's binding affinity.
The pyridine core of 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile is a common scaffold in many pharmacologically active compounds. Pyridine derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The nitrile group at the 3-position of the pyridine ring adds another layer of functionality to the molecule, enabling it to participate in various chemical reactions and interactions.
Recent research has highlighted the importance of pyridine derivatives in drug development. A study published in the Journal of Medicinal Chemistry demonstrated that pyridine-based compounds can exhibit potent inhibitory activity against several enzymes involved in cancer progression. Specifically, compounds with a similar structural motif to 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile have shown promising results in preclinical studies.
The synthesis of 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The chlorination step is critical for introducing the 4-chlorophenyl group, while the subsequent amination reaction requires careful selection of reagents to avoid side products. The final step involves the introduction of the nitrile group, which is typically achieved through cyanation reactions.
In terms of biological activity, 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile has been investigated for its potential role as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases are key players in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By inhibiting these enzymes, 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile may help restore normal cellular function.
The compound's ability to interact with multiple targets makes it an attractive candidate for further development as a therapeutic agent. However, further studies are needed to fully elucidate its mechanism of action and potential side effects. Preclinical studies are essential for evaluating its safety and efficacy before it can be considered for clinical trials.
The field of medicinal chemistry continues to evolve rapidly, with new discoveries being made regularly. Pyridine derivatives remain a cornerstone of drug discovery due to their versatility and effectiveness. As research progresses, compounds like 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile will continue to play a crucial role in developing new treatments for various diseases.
In conclusion, 2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile (CAS No. 339016-81-8) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of its properties grows, so too will its potential as a therapeutic agent.
339016-81-8 (2-[(4-chlorophenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile) 関連製品
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